4-{4-[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}phenol
Description
This compound features a pyrimidine core substituted with a 6-methyl group and a 4-nitro-1H-pyrazol-1-yl moiety at the 2- and 4-positions, respectively. Such heterocyclic systems are often explored for pharmacological applications due to their structural diversity and ability to interact with biological targets.
Properties
IUPAC Name |
4-[4-[6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N7O3/c1-13-10-17(21-18(20-13)24-12-15(11-19-24)25(27)28)23-8-6-22(7-9-23)14-2-4-16(26)5-3-14/h2-5,10-12,26H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZFOTZJLYNVMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])N3CCN(CC3)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}phenol typically involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the pyrazole and pyrimidine rings, followed by their coupling with piperazine and phenol derivatives.
Formation of Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea.
Coupling Reactions: The pyrazole and pyrimidine rings are then coupled with piperazine and phenol derivatives using nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, microwave-assisted synthesis, or other advanced techniques to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{4-[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group on the pyrazole ring can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, acidic conditions.
Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Nitrated, sulfonated, or halogenated phenol derivatives.
Scientific Research Applications
Medicinal Applications
1. Antitumor Activity
Research indicates that derivatives of pyrazole compounds, including those similar to 4-{4-[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}phenol, exhibit significant antitumor properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. Pyrazole derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
3. Anti-inflammatory Effects
Compounds containing piperazine and pyrazole moieties have been investigated for their anti-inflammatory effects. These compounds can inhibit pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions that include:
Step 1: Formation of the Pyrazole Ring
The initial step often involves the reaction of appropriate hydrazine derivatives with carbonyl compounds to form the pyrazole structure.
Step 2: Coupling with Piperazine
Following the formation of the pyrazole ring, it can be coupled with piperazine derivatives through nucleophilic substitution reactions.
Step 3: Final Functionalization
The final step may involve functionalizing the compound to introduce the phenolic group, which can enhance solubility and biological activity.
Case Studies
Case Study 1: Antitumor Activity Evaluation
In a study published in PubMed, researchers synthesized several pyrazole derivatives and tested their cytotoxic effects on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity .
Case Study 2: Antimicrobial Testing
A series of synthesized pyrazole derivatives were tested for antimicrobial activity against common pathogens. The results showed that some compounds had minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting potential for development into new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-{4-[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}phenol is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s structural features suggest that it may act as an inhibitor or modulator of certain biological pathways. For example, the nitro group on the pyrazole ring could participate in redox reactions, while the phenol group could engage in hydrogen bonding or π-π interactions with target proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolopyrimidine Derivatives
Compound 2 (4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine)
- Core Structure : Pyrazolo[3,4-d]pyrimidine.
- Substituents: A p-tolyl group at position 1 and an imino group at position 4.
- Synthesis: Derived from ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate via cyclization and functionalization .
- Key Differences: The absence of a piperazine-phenol chain and nitro group distinguishes it from the target compound. The p-tolyl group may enhance lipophilicity compared to the phenolic moiety in the target compound.
Piperazine-Linked Heterocycles
Compound 5 (4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one)
- Core Structure: Piperazine linked to a pyrazole via a butanone spacer.
- Substituents : A trifluoromethylphenyl group on the piperazine and a pyrazol-4-yl group.
- Synthesis: Synthesized via coupling of arylpiperazine with 4-(1H-pyrazol-4-yl)butanoic acid .
- Key Differences: The butanone linker and trifluoromethylphenyl group contrast with the direct pyrimidine-piperazine-phenol linkage in the target compound. The trifluoromethyl group likely increases metabolic stability but reduces polarity compared to the nitro-phenol system.
Isomerization Effects in Pyrazolotriazolopyrimidines
Compounds such as pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine (7) and its isomer (6) demonstrate how structural rearrangements influence stability and reactivity. For example, isomerization under varying conditions alters electron distribution and steric hindrance, which could inform the design of the target compound’s nitro-pyrazole substituent .
Biological Activity
The compound 4-{4-[6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}phenol is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anti-inflammatory, anti-tumor, and antimicrobial properties, supported by data from various studies.
Structure and Synthesis
The compound features a complex structure that includes a piperazine ring, a phenolic group, and a pyrazole moiety. The synthesis of such compounds generally involves multi-step organic reactions, often starting from simpler precursors through methods like cyclization and functional group modifications.
1. Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. In particular, compounds similar to This compound have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For example, studies have demonstrated that certain pyrazole derivatives can inhibit TNF-α by up to 85% at specific concentrations, suggesting their potential as therapeutic agents in inflammatory diseases .
2. Antitumor Activity
Pyrazole derivatives have been recognized for their antitumor properties, particularly against various cancer cell lines. The compound has been evaluated for its ability to inhibit key signaling pathways involved in tumor growth. For instance, it has been reported that similar compounds effectively target the BRAF(V600E) mutation, which is prevalent in several cancers . The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance antitumor efficacy.
3. Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives is another area of interest. Studies have shown that certain derivatives possess activity against both bacterial and fungal strains. For example, compounds related to This compound have demonstrated effectiveness against pathogens like E. coli and Aspergillus niger, suggesting their utility in treating infectious diseases .
Case Studies
Several case studies highlight the biological activity of pyrazole derivatives:
| Study | Compound | Activity | Results |
|---|---|---|---|
| Selvam et al. | 3,5-diaryl pyrazoles | Anti-inflammatory | Up to 93% IL-6 inhibition at 10 µM |
| Bekhit et al. | 1-acetyl-pyrazoles | Antimicrobial | Effective against MTB strain H37Rv with significant inhibition |
| Recent SAR Analysis | Various pyrazoles | Antitumor | Effective against BRAF(V600E), with enhanced activity through structural modifications |
The mechanisms underlying the biological activities of This compound involve multiple pathways:
- Inhibition of Cytokine Production : By blocking the signaling pathways responsible for cytokine release.
- Targeting Cancer Pathways : Inhibiting kinases involved in cell proliferation and survival.
Q & A
Q. Methodological Considerations :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
- Temperature : Reflux conditions (120–140°C) are critical for activating the pyrimidine leaving group.
- Base : Inorganic bases (K2CO3, Cs2CO3) improve deprotonation of the piperazine nitrogen.
Q. Table 1: Synthetic Route Comparison
| Route | Halogen (X) | Solvent | Base | Yield (%) |
|---|---|---|---|---|
| 1 | Cl | DMF | K2CO3 | 95 |
| 2 | F | DMSO | Cs2CO3 | 77 |
What spectroscopic and chromatographic methods are recommended for characterization?
Basic Research Question
Key Techniques :
- NMR : 1H/13C NMR for confirming substitution patterns (e.g., aromatic protons at δ 7.8–8.2 ppm for nitro groups, piperazine CH2 signals at δ 2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]+ at m/z 425.15 (calculated for C19H20N8O3).
- HPLC : Reverse-phase C18 columns (ACN/H2O gradient) to assess purity (>98%) .
Predicted Physicochemical Properties (from analogous structures):
How can solubility and stability challenges be addressed in formulation for biological assays?
Basic Research Question
Solubility Enhancement :
Q. Stability Considerations :
- pH Sensitivity : Avoid strongly acidic conditions (pH <3) to prevent nitro group reduction.
- Light Protection : Nitroaromatic moieties are prone to photodegradation; store in amber vials .
How can contradictions in pharmacological data across studies be resolved?
Advanced Research Question
Case Example : Discrepancies in IC50 values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, enzyme isoforms).
Methodological Steps :
Standardize Assays : Use consistent ATP levels (e.g., 10 µM) and recombinant enzyme sources.
Control for Metabolites : Verify compound integrity via LC-MS post-assay .
Statistical Validation : Replicate experiments (n ≥3) and apply ANOVA to assess significance .
What refinements in SHELXL are critical for resolving crystallographic ambiguities?
Advanced Research Question
Key SHELXL Features (post-2008 updates):
Q. Workflow :
Data Collection : High-resolution (<1.2 Å) synchrotron data preferred.
Structure Solution : SHELXD for heavy atom positioning.
Refinement : Iterative cycles with SHELXL using L.S. and CGLS algorithms .
How can computational modeling predict binding affinity to target receptors?
Advanced Research Question
Approaches :
- Docking (AutoDock Vina) : Screen against kinase domains (e.g., EGFR, VEGFR) using PyMOL-generated grids.
- MD Simulations (GROMACS) : Assess piperazine-pyrimidine conformational stability over 100 ns trajectories .
- QSAR : Correlate substituent electronegativity (Hammett constants) with activity .
Validation : Compare predicted ΔG values with experimental SPR/Biacore data .
How should analogs be designed for structure-activity relationship (SAR) studies?
Advanced Research Question
Strategy :
Core Modifications : Replace 6-methylpyrimidine with 5-fluoro or 5-chloro derivatives.
Piperazine Substitutions : Introduce bulky groups (e.g., 4-phenylpiperazine) to probe steric effects .
Nitro Group Alternatives : Test cyano or trifluoromethyl groups for electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
